Forskoditerpenoside B

描述

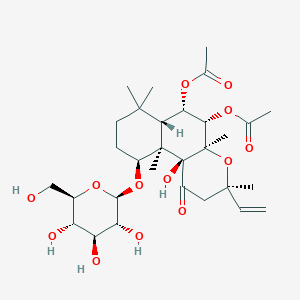

Forskoditerpenoside B is a labdane diterpene glycoside isolated from the ethanolic extract of Coleus forskohlii (Wild.) Briq., a medicinal plant native to subtropical and tropical regions . Structurally, it belongs to the diterpenoid family, characterized by a labdane skeleton (a bicyclic diterpene core) conjugated with a glycosidic moiety. Its molecular weight, inferred from mass spectrometry (LC-MS/MS), is approximately 615.29 g/mol (m/z 615.29 for [M+H]⁺) .

This compound is a minor constituent compared to the well-studied forskolin, the primary bioactive diterpene in C. forskohlii.

属性

分子式 |

C30H46O13 |

|---|---|

分子量 |

614.7 g/mol |

IUPAC 名称 |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10b-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] acetate |

InChI |

InChI=1S/C30H46O13/c1-9-27(6)12-17(34)30(38)28(7)18(42-25-21(37)20(36)19(35)16(13-31)41-25)10-11-26(4,5)23(28)22(39-14(2)32)24(40-15(3)33)29(30,8)43-27/h9,16,18-25,31,35-38H,1,10-13H2,2-8H3/t16-,18+,19-,20+,21-,22+,23+,24+,25+,27+,28+,29-,30+/m1/s1 |

InChI 键 |

MJXRITGQSVKANC-RUGSHEQUSA-N |

手性 SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)([C@]4(C(=O)C[C@](O[C@@]4([C@H]1OC(=O)C)C)(C)C=C)O)C |

规范 SMILES |

CC(=O)OC1C2C(CCC(C2(C3(C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)O)C)OC4C(C(C(C(O4)CO)O)O)O)(C)C |

同义词 |

forskoditerpenoside B |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and analytical differences between Forskoditerpenoside B and related diterpenoids from C. forskohlii:

Note: this compound’s molecular formula is inferred from structurally similar glycosides (e.g., Forskoditerpenoside C and D).

Key Findings:

Structural Differentiation: Forskolin vs. Glycosides: Forskolin lacks glycosidic side chains, whereas Forskoditerpenosides (A–D) feature β-D-glucopyranosyloxy groups, enhancing hydrophilicity . This modification may reduce membrane permeability but improve aqueous solubility. Iso-forskolin: A positional isomer of forskolin with a 6-acetyl-7-deacetyl configuration, resulting in weaker cAMP activation .

Pharmacological Activity: Forskolin remains the most potent cAMP inducer (EC₅₀ ~1 µM), critical for its therapeutic applications in asthma and glaucoma . In contrast, Forskoditerpenosides exhibit relaxative effects but lack direct cAMP activation data . Iso-forskolin’s cAMP activity is ~50% weaker than forskolin, as shown in rat liver homogenate assays .

Analytical Challenges: Forskolin and iso-forskolin are quantified via HPTLC due to their abundance in roots . Forskoditerpenosides require LC-MS/MS for detection due to low concentrations and structural complexity .

Biosynthetic Variation: Forskolin content varies significantly across C. forskohlii chemotypes (0.1–1.024% dry weight), whereas diterpene glycosides like this compound are consistently minor constituents .

常见问题

Q. What are the key structural features of Forskoditerpenoside B, and how do they influence its pharmacological activity?

- Methodological Answer : Structural elucidation relies on techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). For this compound (Compound ID: 16215884), the diterpenoid backbone and glycosidic side chain are critical for bioactivity. Compare spectral data with known analogs to confirm stereochemistry, and use molecular docking to predict binding affinities to target proteins .

Q. What experimental protocols are recommended for isolating this compound from plant sources?

- Methodological Answer : Employ bioassay-guided fractionation using column chromatography (e.g., silica gel, Sephadex LH-20) followed by HPLC purification. Solvent systems should be optimized for polarity (e.g., chloroform-methanol gradients). Validate purity via HPLC-DAD (>95%) and characterize using high-resolution MS .

Q. How should researchers design initial pharmacological screening studies for this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with positive and negative controls. For example, test COX-2 inhibition at concentrations of 1–100 µM. Include triplicate biological replicates and statistical analysis (e.g., ANOVA with post-hoc tests) to ensure reproducibility .

Advanced Research Questions

Q. How can mechanistic studies on this compound address conflicting bioactivity data across different cell lines?

- Methodological Answer : Apply network pharmacology to map multi-target interactions (e.g., using KEGG pathway analysis). Use RNA sequencing to identify cell-specific gene expression patterns affecting drug response. Validate hypotheses with CRISPR knockouts or siRNA silencing of candidate genes .

Q. What systematic approaches resolve contradictions in this compound’s reported pharmacokinetic properties?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines. Extract data on bioavailability, half-life, and metabolism from preclinical studies. Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analysis (e.g., animal models vs. in vitro systems) .

Q. How should comparative studies between this compound and its analogs (e.g., Keioside) be designed to evaluate structure-activity relationships?

- Methodological Answer : Use a matched-pair design with analogs sharing core scaffolds. Test compounds at equimolar concentrations in parallel assays (e.g., antioxidant ORAC, NF-κB inhibition). Apply molecular dynamics simulations to compare binding stability in target proteins .

Q. What methodologies are critical for studying this compound’s synergistic effects in multi-component herbal formulations?

- Methodological Answer : Implement LC-MS/MS-based metabolomics to profile compound interactions. Use combination index (CI) analysis (Chou-Talalay method) to quantify synergy. Validate findings in ex vivo models (e.g., isolated organ baths) .

Q. How can researchers optimize this compound’s stability in formulation studies?

- Methodological Answer : Perform accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months). Use HPLC to monitor degradation products. Employ cyclodextrin encapsulation or lipid nanoparticles to enhance solubility and shelf-life .

Q. What validation steps are required when using in silico models to predict this compound’s toxicity?

Q. How can ethical frameworks guide in vivo studies of this compound’s neuroprotective effects?

- Methodological Answer : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant). Use the ARRIVE 2.0 guidelines for animal studies: justify sample sizes, minimize pain via anesthesia, and include sham-operated controls. Obtain IRB approval for translational protocols .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。